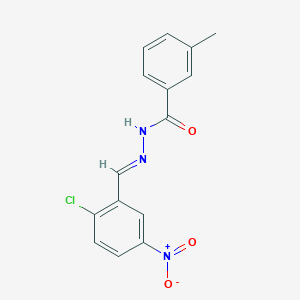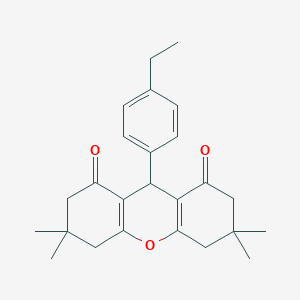![molecular formula C12H15ClN2O B404103 4-CHLORO-N'-[(1E)-3-METHYLBUTYLIDENE]BENZOHYDRAZIDE](/img/structure/B404103.png)
4-CHLORO-N'-[(1E)-3-METHYLBUTYLIDENE]BENZOHYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N’-(3-methylbutylidene)benzohydrazide is an organic compound with the molecular formula C12H15ClN2O.
準備方法
The synthesis of 4-chloro-N’-(3-methylbutylidene)benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 3-methylbutanal under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反応の分析
4-chloro-N’-(3-methylbutylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where the chlorine atom or other functional groups are replaced by different substituents
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-chloro-N’-(3-methylbutylidene)benzohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It may be studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research may explore its potential as a pharmacological agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-chloro-N’-(3-methylbutylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes .
類似化合物との比較
4-chloro-N’-(3-methylbutylidene)benzohydrazide can be compared with other similar compounds, such as:
4-chloro-N’-(3-nitrobenzylidene)benzohydrazide: This compound has a nitro group instead of a methyl group, which can significantly alter its chemical properties and reactivity.
N’-(4-chloro-3-nitrobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide: This compound has additional substituents that can affect its overall structure and function.
特性
分子式 |
C12H15ClN2O |
|---|---|
分子量 |
238.71g/mol |
IUPAC名 |
4-chloro-N-[(E)-3-methylbutylideneamino]benzamide |
InChI |
InChI=1S/C12H15ClN2O/c1-9(2)7-8-14-15-12(16)10-3-5-11(13)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,15,16)/b14-8+ |
InChIキー |
WSJGWKBQDWFPMN-RIYZIHGNSA-N |
SMILES |
CC(C)CC=NNC(=O)C1=CC=C(C=C1)Cl |
異性体SMILES |
CC(C)C/C=N/NC(=O)C1=CC=C(C=C1)Cl |
正規SMILES |
CC(C)CC=NNC(=O)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[(2,3-dihydroxybenzylidene)amino]benzoate](/img/structure/B404022.png)
![1,2-Benzenediol, 3-[(phenylimino)methyl]-](/img/structure/B404023.png)
![3-{[(2-methylphenyl)imino]methyl}-1,2-benzenediol](/img/structure/B404027.png)

![ethyl [3-(4-methoxyphenyl)benzo[f]quinolin-1-yl]acetate](/img/structure/B404030.png)
![5-[4-(Benzyloxy)-3-methoxyphenyl]-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B404031.png)
![2,4-Dichloro-6-{[(2-methyl-4-nitrophenyl)imino]methyl}phenol](/img/structure/B404034.png)
![8-(4-ethylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B404036.png)
![5-(4-ethylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B404037.png)

![5-(2-Methylphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B404041.png)
![5-(2,3-dimethoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B404043.png)
![2-[(5-{4-nitro-2-methylphenyl}-2-furyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B404044.png)
![8-(3-hydroxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B404047.png)
